1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including methoxy, phenoxy, isoquinoline, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the thiophene ring reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its isoquinoline structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and phenoxy groups could facilitate binding to specific molecular targets, while the isoquinoline core might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(6,7-dimethoxy-1-((4-hydroxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. The presence of both methoxy and phenoxy groups, along with the isoquinoline and thiophene moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27NO5S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C25H27NO5S/c1-28-18-6-8-19(9-7-18)31-16-22-21-15-24(30-3)23(29-2)13-17(21)10-11-26(22)25(27)14-20-5-4-12-32-20/h4-9,12-13,15,22H,10-11,14,16H2,1-3H3 |
InChI Key |
YXLAKLCNIVMAIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=CS4)OC)OC |
Origin of Product |
United States |
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